Ornidazole metabolite M2

Description

Structure

3D Structure

Properties

IUPAC Name |

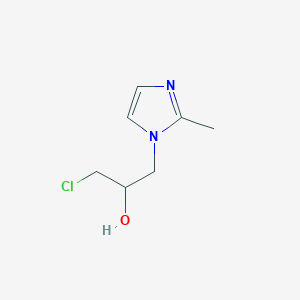

1-chloro-3-(2-methylimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-6-9-2-3-10(6)5-7(11)4-8/h2-3,7,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZZBFUQNNJFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565482-62-3 | |

| Record name | alpha-(Chloromethyl)-2-methyl-1H-imidazole-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1565482623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-(CHLOROMETHYL)-2-METHYL-1H-IMIDAZOLE-1-ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1D4AU1DHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Biotransformation of Ornidazole to Metabolite M2

Elucidation of Specific Metabolic Reactions Leading to Ornidazole (B1677491) Metabolite M2 Formation

The formation of metabolite M2 from Ornidazole is a direct result of Phase I metabolic reactions that chemically alter the parent drug structure. nih.gov This biotransformation is characterized by the cleavage of the carbon-nitrogen bond that links the propanol side chain to the imidazole ring.

The primary mechanism responsible for the formation of Ornidazole metabolite M2 is N-dealkylation. researchgate.netmdpi.com This reaction involves the removal of the N-1 alkyl substituent, [1-(3-chloro-2-hydroxypropyl)], from the imidazole ring. N-dealkylation is a common metabolic pathway for xenobiotics containing alkylamino moieties and is typically catalyzed by the cytochrome P450 (CYP450) family of enzymes. mdpi.comsemanticscholar.org

The process is initiated by an oxidative attack on the carbon atom of the side chain that is directly attached to the imidazole nitrogen (the α-carbon). nih.gov This enzymatic hydroxylation results in the formation of an unstable intermediate known as a carbinolamine. This intermediate then undergoes spontaneous C-N bond cleavage, releasing the dealkylated imidazole core, which is metabolite M2 (2-methyl-5-nitroimidazole), and an aldehyde byproduct derived from the side chain. nih.govnih.gov

The N-dealkylation pathway is fundamentally an oxidative process. nih.gov The initial hydroxylation of the α-carbon is a monooxygenation reaction, incorporating one atom of molecular oxygen into the substrate. While Ornidazole undergoes various oxidative reactions to form other metabolites, such as the hydroxylation of the side chain to produce metabolite M1, the specific oxidative cleavage of the N-1 side chain is what yields M2. fabad.org.trnih.gov

The subsequent collapse of the carbinolamine intermediate can be viewed as a dehydrogenation step, as it involves the removal of hydrogen and the formation of a carbonyl group in the resulting aldehyde fragment. This entire sequence is a hallmark of Phase I metabolism, which serves to introduce or expose functional groups on a drug molecule, preparing it for subsequent reactions or excretion. nih.gov

Enzymatic Systems Involved in this compound Formation

The biotransformation of Ornidazole to its M2 metabolite is mediated by specific enzyme systems predominantly located within the liver.

The liver is the principal site for Ornidazole metabolism. fabad.org.trresearchgate.net The enzymatic reactions, particularly the Phase I oxidative pathways, occur within liver cells called hepatocytes. nih.gov The key enzymes responsible for the N-dealkylation of Ornidazole are members of the cytochrome P450 (CYP450) superfamily, which are membrane-bound enzymes located in the endoplasmic reticulum of hepatocytes. nih.govnih.gov While the specific isozymes involved in Ornidazole metabolism are not fully detailed in all literature, related nitroimidazole compounds like metronidazole are known to be metabolized by CYP450 enzymes, suggesting a similar pathway for Ornidazole. nih.gov The capacity of the liver to metabolize drugs is dependent on hepatic blood flow and the activity of these enzymes, which can be affected by factors such as liver disease. researchgate.net

Species-Specific Metabolic Profiles of Ornidazole and its Metabolite M2

Significant differences in the metabolic profile of Ornidazole have been observed across different species, including humans, dogs, and rats. nih.gov These variations highlight differences in the activity and expression of metabolic enzymes among species.

Following oral administration, Ornidazole is extensively metabolized in all three species, with less than 4% of the drug excreted unchanged. nih.gov However, the pattern of free metabolites, including M2, varies distinctly.

Humans: The parent drug, Ornidazole, is the predominant compound found, indicating a slower rate of metabolism compared to other species.

Dogs: The metabolic profile is dominated by unchanged Ornidazole and its hydroxylated metabolite, M1.

Rats: This species exhibits the most extensive metabolic pattern, suggesting a higher capacity for biotransformation of the parent drug into various metabolites. fabad.org.trnih.gov

Comparative Analysis of M2 Formation in Mammalian Systems

Studies have demonstrated notable differences in the metabolic profile of ornidazole among various mammalian species, including rats, dogs, and humans. nih.gov While ornidazole is extensively metabolized in all three species, the relative abundance of the parent drug and its metabolites varies significantly. nih.gov

In humans, the unchanged parent drug, ornidazole, is the predominant compound found. nih.gov In contrast, the metabolic pattern in dogs is characterized by a prevalence of both ornidazole and its metabolite M1, which is 1-chloro-3-(2-hydroxymethyl-5-nitro-1-imidazolyl)-2-propanol. nih.gov The most extensive metabolism of ornidazole is observed in rats, which exhibit a wider array of metabolites. nih.gov

Investigation of Interspecies Differences in this compound Production

The production of this compound exhibits significant interspecies variations. Research has shown that the metabolic landscape of ornidazole differs considerably between humans, dogs, and rats. nih.gov

Below is a summary of the key differences in the metabolic patterns of ornidazole in these species:

| Species | Predominant Compound(s) in Plasma | Metabolic Pattern Complexity |

| Human | Ornidazole | Less extensive |

| Dog | Ornidazole and Metabolite M1 | Moderately extensive |

| Rat | Various metabolites | Most extensive |

These variations suggest that the enzymatic pathways responsible for the biotransformation of ornidazole, including the formation of metabolite M2, are expressed or function differently across these species.

Formation of Conjugates Involving this compound

Following their formation, ornidazole and its metabolites can undergo further biotransformation through conjugation reactions. Studies have indicated that ornidazole metabolites, including M1, M2, M3, and M4, are excreted in the urine in both their free forms and as conjugates, such as glucuronides or sulfates. fabad.org.tr Specifically, research has found that in rats, dogs, and humans, free and conjugated metabolites are found in a ratio of approximately 1:2. nih.gov This indicates that a significant portion of the metabolites, which would include M2, are subject to conjugation prior to elimination.

Mechanistic and Theoretical Investigations Pertaining to Ornidazole Metabolite M2

In Vitro Studies on the Generation of Ornidazole (B1677491) Metabolite M2

In vitro methodologies are fundamental in elucidating the metabolic pathways of xenobiotics by providing controlled environments that simulate physiological conditions. For ornidazole, such studies are essential to pinpoint the enzymatic processes responsible for the generation of its metabolites, including M2.

The liver is the primary site of drug metabolism, and subcellular fractions from liver cells, particularly microsomes, are commonly used in in vitro studies nih.govresearchgate.net. These preparations contain a high concentration of drug-metabolizing enzymes, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) researchgate.net.

Studies on ornidazole metabolism have utilized these systems to characterize its biotransformation. The formation of M2 (2-methyl-5-nitroimidazole) involves the cleavage of the C-N bond connecting the imidazole ring to its propanol side chain. While specific studies focusing exclusively on the in vitro generation of M2 are not extensively detailed in the available literature, the general metabolic scheme shows M2 as a urinary metabolite found both in its free form and as a conjugate fabad.org.tr. The enzymatic cleavage leading to M2 is a recognized metabolic pathway for nitroimidazole compounds. Subcellular systems like liver microsomes, which are rich in oxidative enzymes, provide the necessary components to study such cleavage reactions nih.govresearchgate.net.

Table 1: Common In Vitro Systems for Drug Metabolism Studies

| System | Description | Key Enzymes | Relevance to M2 Formation |

|---|---|---|---|

| Liver Microsomes | Vesicles of endoplasmic reticulum from homogenized liver cells. | Cytochrome P450 (CYP) family, UDP-glucuronosyltransferases (UGTs). | Catalyze oxidative reactions that could initiate the side-chain cleavage required to form M2. |

| Hepatocytes | Intact liver cells containing a full complement of metabolic enzymes. | CYPs, UGTs, Sulfotransferases (SULTs), etc. | Provide a more complete picture of metabolism, including both Phase I (oxidation) and Phase II (conjugation) reactions that M2 undergoes. |

| S9 Fraction | A mixture of microsomes and the cytosolic fraction of the cell. | Contains both microsomal and cytosolic enzymes. | Allows for the study of a broader range of metabolic reactions than microsomes alone. |

The rate and extent of metabolite formation in vitro can be influenced by several factors. These are systematically varied in controlled experiments to understand the underlying enzymatic processes.

Cofactor Requirements : The activity of metabolic enzymes is dependent on specific cofactors. For instance, CYP-mediated oxidative reactions require NADPH (Nicotinamide adenine dinucleotide phosphate) researchgate.net. Investigating the formation of M2 in the presence and absence of such cofactors can confirm the involvement of specific enzyme families.

Enzyme Inhibition : Utilizing known inhibitors of specific CYP isoforms can help identify which enzymes are primarily responsible for the cleavage reaction that forms M2.

pH and Temperature : As with all enzymatic reactions, the formation of M2 is influenced by pH and temperature. In vitro assays are typically conducted at a physiological pH of 7.4 and a temperature of 37°C to mimic conditions within the human body nih.gov.

Substrate Concentration : The concentration of ornidazole can affect the rate of M2 formation, potentially following Michaelis-Menten kinetics, which describes the relationship between substrate concentration and reaction rate for many enzymes.

Computational and Theoretical Chemistry Studies on Ornidazole Metabolite M2

Computational chemistry provides valuable insights into reaction mechanisms, molecular stability, and electronic properties, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on the metabolic formation of M2 are not prominent, research into the chemical degradation of ornidazole offers relevant insights.

Studies using DFT to investigate the photocatalytic degradation of ornidazole on TiO2 surfaces have identified the C-N bond on the imidazole ring as a reactive site researchgate.net. The calculations showed that upon adsorption to the catalyst surface, this bond becomes elongated, making it susceptible to cleavage researchgate.net. This theoretical finding supports the plausibility of the side-chain cleavage that results in the formation of the 2-methyl-5-nitroimidazole (M2) core. Although the context is chemical degradation rather than enzymatic metabolism, the underlying principle of C-N bond vulnerability is a key mechanistic insight applicable to M2's formation.

Molecular modeling and simulation techniques can be used to visualize the interaction between a drug molecule and the active site of a metabolic enzyme. By docking ornidazole into the active sites of various CYP450 isoforms, researchers can predict the most likely binding orientations. An orientation that places the N-1 side chain in proximity to the enzyme's catalytic heme iron would support a mechanism for oxidative cleavage leading to M2 formation. Such simulations could predict which specific enzymes are capable of generating this metabolite and the energetic feasibility of the reaction pathway.

Degradation Pathways of Ornidazole and their Connection to M2 Stability

Ornidazole is metabolized into at least five different metabolites, designated M1 through M5 fabad.org.tr. The formation of M2 (2-methyl-5-nitroimidazole) occurs via the cleavage of the side chain. Another major metabolite, M4 (3-(2-methyl-5-nitro-1-imidazolyl)-1,2-propanediol), is formed via hydrolysis of the chlorine atom on the side chain fabad.org.tr.

The stability of M2 itself is an important consideration. As a nitroimidazole, it retains the core structure responsible for the antimicrobial activity of this class of drugs, which involves the reduction of the nitro group to form reactive intermediates that damage microbial DNA patsnap.com. Once formed, M2 can undergo further biotransformation, primarily through conjugation reactions. Studies have shown that M2 is found in urine both in its free form and as conjugates, such as glucuronides or sulfates fabad.org.tr. This Phase II metabolism increases its water solubility, facilitating its excretion from the body.

Chemical degradation studies using nanoscale zero-valent iron have shown that ornidazole degradation can proceed through dechlorination, nitro reduction, and cleavage, resulting in several intermediates rsc.orgrsc.org. These studies highlight the multiple reactive sites on the ornidazole molecule and provide a broader context for the types of chemical transformations it can undergo, including the cleavage that produces the stable M2 core.

Table 2: List of Compounds Mentioned

| Compound Name | Other Names/Metabolite ID | Chemical Formula |

|---|---|---|

| Ornidazole | ONZ | C7H10ClN3O3 |

| Ornidazole metabolite M1 | 1-chloro-3-(2-hydroxymethyl-5-nitro-1-imidazolyl)-2-propanol | Not applicable |

| This compound | 2-methyl-5-nitroimidazole | C4H5N3O2 |

| Ornidazole metabolite M3 | N-(3-chloro-2-hydroxypropyl)acetamide | Not applicable |

| Ornidazole metabolite M4 | 3-(2-methyl-5-nitro-1-imidazolyl)-1,2-propanediol | C7H11N3O4 |

| Ornidazole metabolite M5 | Acetamide | Not applicable |

Characterization of Degradation Products and Potential Overlap with M2

The characterization of degradation products formed under stress conditions is a critical step in understanding the chemical stability of a drug. For Ornidazole, several degradation products have been identified. Notably, under alkaline stress conditions where significant degradation is observed, one of the impurities is 2-methyl-5-nitroimidazole rjptonline.org. This compound is also known as this compound.

The formation of 2-methyl-5-nitroimidazole (M2) as a degradation product suggests a cleavage of the side chain from the imidazole ring of the parent Ornidazole molecule. This indicates that the bond between the imidazole ring and the propanol side chain is susceptible to cleavage under certain stress conditions, particularly in an alkaline medium.

Other degradation products of Ornidazole that have been reported include ornidazole-diol and ornidazole-epoxide, which are formed through modifications of the side chain. The identification and characterization of these degradation products are typically performed using techniques such as liquid chromatography-mass spectrometry (LC-MS), which allows for the determination of their molecular weights and fragmentation patterns researchgate.netresearchgate.netnih.govmdpi.comrsc.org. The potential for this compound to be a forced degradation product highlights the importance of stability-indicating methods that can distinguish and quantify the parent drug from its metabolites and degradation products.

Biochemical Significance of this compound Formation

Investigation into the Downstream Fate of the Nitroimidazole Moiety in M2

The biochemical significance of the formation of this compound (2-methyl-5-nitroimidazole) lies in its representation of a key metabolic pathway for Ornidazole. Once formed, the downstream fate of the nitroimidazole moiety of M2 is of considerable interest from a biochemical standpoint. The 5-nitro group is a critical feature of the nitroimidazole class of compounds and is essential for their biological activity .

The metabolism of nitroimidazoles is generally characterized by the reduction of the nitro group. This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives, which are thought to be responsible for the antimicrobial and cytotoxic effects of these drugs. It is plausible that the 2-methyl-5-nitroimidazole moiety of M2 undergoes a similar metabolic fate. The reduction of the nitro group can occur under anaerobic conditions, which are prevalent in the environments where anaerobic bacteria and certain protozoa reside.

Following the reduction of the nitro group, the resulting reactive intermediates can covalently bind to cellular macromolecules, including proteins and DNA. This binding can disrupt cellular function and contribute to the therapeutic effects of the parent drug. The further metabolism of these intermediates can lead to the formation of more polar compounds that are more readily excreted from the body. While specific studies on the downstream fate of M2 are limited, the established metabolic pathways for other nitroimidazoles provide a strong indication of the likely biochemical transformations of the nitroimidazole moiety of M2.

Considerations of M2 as a Biomarker of Ornidazole Biotransformation (without clinical implications)

From a purely biochemical and analytical perspective, the presence and concentration of this compound in biological matrices can serve as a valuable biomarker of Ornidazole biotransformation. The detection and quantification of M2 provide direct evidence of the in vivo metabolic conversion of the parent drug. This is a fundamental aspect of pharmacokinetic studies, which aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

The measurement of M2 levels in plasma, urine, or other biological fluids allows researchers to assess the extent and rate of Ornidazole metabolism. This information is crucial for establishing the metabolic profile of the drug and for understanding inter-individual variability in drug metabolism. For instance, higher levels of M2 relative to the parent drug could indicate more rapid metabolism.

In the context of drug development and research, M2 can be used as an analytical tool to investigate the metabolic pathways of Ornidazole without necessarily correlating its levels to clinical efficacy or adverse effects. The development of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous determination of Ornidazole and its metabolites, including M2, is essential for its utility as a biomarker of biotransformation researchgate.net. These methods enable the precise measurement of M2, providing a quantitative indicator of the metabolic processes acting on Ornidazole within a biological system.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Ornidazole metabolite M2 in biological samples?

- Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a gold standard for detecting M2 in plasma or urine. For example, HPLC-MS protocols using ZORBAX Eclipse XDB-C18 columns with water-acetonitrile mobile phases (80:20 v/v) have been validated for similar metabolites . Internal standards like Ornidazole itself can improve accuracy by correcting for matrix effects . Statistical validation using Student's t-test and ANOVA ensures method specificity and reproducibility .

Q. How can researchers confirm the structural identity of M2 and distinguish it from other metabolites?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and tandem MS (MS/MS) are critical. NMR provides detailed structural insights via hydrogen/carbon bonding patterns, while MS/MS fragmentation patterns differentiate M2 from isomers like M1 or M3. Public databases like HMDB offer reference NMR and MS spectra for comparison . Computational tools (e.g., MBROLE2) can automate identifier conversion across databases (e.g., PubChem, ChEBI) to resolve ambiguities .

Q. What are the key physicochemical properties of M2 that influence its pharmacokinetic behavior?

- Answer : M2's hydrogen bond donor/acceptor counts (1 and 2, respectively), polar surface area (38 Ų), and solubility profiles (≥10.66 mg/mL in water) dictate its absorption and distribution. Its moderate lipophilicity (logP ~0.5) suggests passive diffusion across membranes, but its short half-life may require sustained-release formulations for prolonged action .

Advanced Research Questions

Q. How should experimental designs account for inter-individual variability in M2 metabolism during pharmacokinetic studies?

- Answer : Use crossover designs with stratified randomization to control for covariates like age, sex, and CYP450 enzyme activity. Pharmacokinetic parameters (AUC, Cmax) should be analyzed using mixed-effects models to partition inter-individual variability from formulation effects. For example, a study comparing levornidazole and ornidazole used AUC0-∞ and t-tests to identify statistically significant differences in metabolite exposure .

Q. What functional enrichment strategies can elucidate M2's biological roles beyond its parent drug?

- Answer : MBROLE2 integrates 15+ databases (e.g., KEGG, DrugBank) to map M2 to pathways, protein interactions, or toxicological profiles. Input M2's CAS or PubChem ID to retrieve annotations for "biological role" (e.g., antimicrobial activity) or "associated diseases" (e.g., protozoal infections). Pathway enrichment p-values (<0.05) highlight statistically significant associations .

Q. How do formulation variables (e.g., polymer viscosity) affect M2's generation in sustained-release systems?

- Answer : In vitro release studies show that HPMC K100-based suppositories prolong M2's systemic delivery via diffusion-controlled mechanisms (affinity: -2 kcal/mol for HPMC-drug interactions). Viscosity grades influence release kinetics: higher viscosity delays dissolution, reducing peak plasma concentrations but extending M2's detection window. Validate using Franz diffusion cells and pH-specific dissolution media (e.g., pH 4.5 for vaginal routes) .

Q. What statistical approaches resolve contradictions in metabolite abundance data across metabolomics studies?

- Answer : Apply false discovery rate (FDR) correction to adjust for multiple comparisons in untargeted metabolomics. For targeted studies, use principal component analysis (PCA) to identify outliers and ANCOVA to adjust for batch effects. Tools like METLIN or HMDB provide standardized metabolite libraries to harmonize conflicting annotations .

Q. How can in silico docking predict M2's interactions with non-target proteins (e.g., metabolic enzymes)?

- Answer : Molecular docking software (AutoDock Vina, Schrödinger) models M2's binding affinities to proteins like CYP3A4 or human serum albumin. Use crystal structures (PDB ID: 1TQN) and force fields (AMBER) to simulate interactions. Affinity scores (ΔG) below -5 kcal/mol suggest strong binding, which may explain off-target effects or clearance pathways .

Methodological Resources

- Databases : HMDB (NMR/MS spectra), MBROLE2 (functional annotation), PubChem (structural data) .

- Statistical Tools : R packages (MetaboAnalyst, limma) for metabolomics; SAS/SPSS for pharmacokinetic modeling .

- Experimental Models : Sustained-release formulations (HPMC polymers) ; crossover pharmacokinetic trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.